

HM03: A Technical Guide to a Selective HSPA5 Inhibitor

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Compound of Interest

Compound Name: HM03

Cat. No.: B1663266

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HM03 is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a master regulator of the Unfolded Protein Response (UPR) and plays a critical role in protein folding and endoplasmic reticulum (ER) homeostasis, processes that are often co-opted by cancer cells to promote survival and proliferation. By selectively targeting HSPA5, **HM03** disrupts these crucial cellular functions, leading to ER stress and subsequent apoptosis in cancer cells. This document provides a comprehensive technical overview of the chemical structure, properties, biological activity, and mechanism of action of **HM03**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

HM03 is a complex organic molecule featuring an acridine moiety, which is a known DNA intercalating agent, combined with a piperazine ring that often contributes to pharmacological activity.^[1]

Chemical Structure:

 HM03 Chemical Structure

Image Credit: MedKoo Biosciences

Physicochemical Properties of **HM03**

Property	Value	Reference
IUPAC Name	4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol	[1]
CAS Number	500565-15-1	[1]
Molecular Formula	C26H27ClN4O2	[1]
Molecular Weight	462.98 g/mol	[1]
InChI Key	SUSDGTMJKOGWSZ-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O</chem>	[1]

Biological Activity and Quantitative Data

HM03 has demonstrated potent anticancer activity by selectively inhibiting HSPA5. This inhibition disrupts cellular homeostasis and induces apoptosis in cancer cells.

In Vitro Efficacy of **HM03**

Assay	Cell Line	Parameter	Value	Incubation Time	Reference
Cell Viability (MTS Assay)	HCT116	% Inhibition	> 50%	72 hours	[2][3]
Cell Viability (MTS Assay)	HCT116	% Survival	18%	72 hours	[2][3]

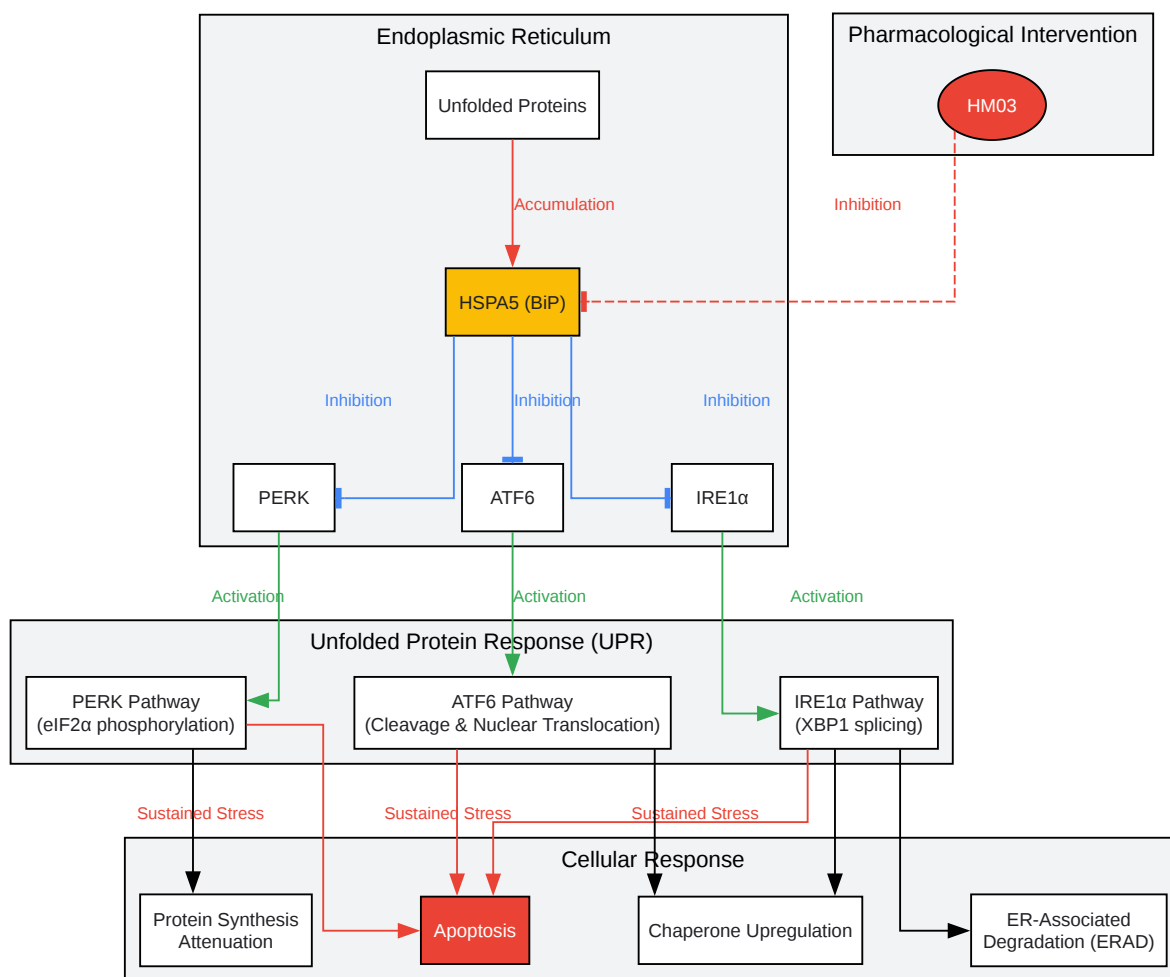
Note: A specific IC50 value for **HM03** is not publicly available in the reviewed literature. The provided data indicates significant inhibition at the tested concentration.

Mechanism of Action and Signaling Pathways

HSPA5 is a central chaperone protein in the endoplasmic reticulum, responsible for proper protein folding and for regulating the Unfolded Protein Response (UPR).[4][5] The UPR is a crucial signaling network that allows cells to cope with ER stress. In cancer cells, which often experience high levels of ER stress due to rapid proliferation, the UPR is frequently upregulated to promote survival.[4]

HM03 selectively binds to the substrate-binding channel of HSPA5, inhibiting its chaperone activity.[2] This inhibition leads to an accumulation of unfolded proteins in the ER, thereby inducing significant ER stress and triggering the UPR.[4] However, the sustained and overwhelming ER stress caused by HSPA5 inhibition ultimately pushes the cancer cells towards apoptosis.[4]

Signaling Pathway of HSPA5 Inhibition by HM03



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Caption: HSPA5 inhibition by **HM03** induces the Unfolded Protein Response, leading to apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

The following is a generalized protocol for assessing the effect of **HM03** on the viability of HCT116 cells, based on standard MTS assay procedures.

Objective: To determine the dose-dependent effect of **HM03** on the viability of HCT116 human colon cancer cells.

Materials:

- HCT116 cells
- Complete growth medium (e.g., McCoy's 5A with 10% FBS)
- **HM03** stock solution (in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well microplates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **HM03** in complete growth medium from the DMSO stock solution. The final concentrations should range from 0.1 µM to 50 µM.^[3] The final DMSO concentration in all wells, including vehicle controls, should be kept constant and low (e.g., <0.5%).
- Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **HM03** or vehicle control. Incubate the plate for 72 hours.^[3]

- **MTS Assay:** Add 20 μL of MTS reagent to each well. Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

In Vivo Solution Preparation

The following protocol describes the preparation of an **HM03** solution for in vivo administration.

Objective: To prepare a clear and stable solution of **HM03** for animal studies.

Materials:

- **HM03** powder
- DMSO
- PEG300
- Tween-80
- Saline

Procedure:

- Prepare a stock solution of **HM03** in DMSO at a concentration of 62.5 mg/mL.
- For a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 to the mixture and mix evenly.
- Add 450 μL of saline to adjust the final volume to 1 mL. The final concentration of this solution will be 6.25 mg/mL.

This protocol yields a clear solution; however, the saturation of **HM03** in this formulation is unknown.[3]

Conclusion

HM03 is a promising preclinical candidate for cancer therapy due to its potent and selective inhibition of HSPA5. Its mechanism of action, centered on the induction of overwhelming ER stress in cancer cells, represents a targeted approach to exploit a key vulnerability of malignant tumors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various cancer models, is warranted to fully elucidate its therapeutic potential. This document provides a foundational technical overview to support such ongoing research and development efforts.

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